molecular formula C11H13ClF3NO B1421938 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1269152-56-8

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride

Cat. No. B1421938
CAS RN: 1269152-56-8
M. Wt: 267.67 g/mol
InChI Key: LRXIAOHGKKDSKK-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound with the IUPAC name (1r,3r)-3- (3- (trifluoromethoxy)phenyl)cyclobutan-1-amine hydrochloride . It has a molecular weight of 231.22 . It is in liquid form .


Molecular Structure Analysis

The InChI code for 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is 1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a liquid at room temperature . It has a molecular weight of 231.22 . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis: Building Block for Complex Molecules

As an organic building block, this compound can be used to construct more complex molecules. Its rigid cyclobutane ring can introduce conformational constraints in the synthesized molecules, which is valuable in the discovery of new chemical entities .

Chemical Biology: Probe Design

Chemical biologists could use this compound to design probes that can help in understanding biological processes at the molecular level. The compound’s structural features may allow for selective interaction with specific proteins or nucleic acids .

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical structure, this compound could serve as a standard or reference material in chromatographic analysis, aiding in the calibration of analytical instruments .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8;/h1-4,8-9H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXIAOHGKKDSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride

CAS RN

1269152-56-8
Record name Cyclobutanamine, 3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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